4-(3-Hydroxy-3-methyloctyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol
Description
4-(3-Hydroxy-3-methyloctyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol (CAS: 2418538-10-8) is a cyclopenta[b]furan derivative characterized by a bicyclic core structure fused with a hydroxylated octyl side chain. Its molecular formula is C₁₈H₃₀O₄, with a molecular weight of 310.43 g/mol . The compound features two hydroxyl groups at positions 2 and 5 of the furan ring and a branched 3-hydroxy-3-methyloctyl substituent at position 2.
Properties
CAS No. |
62145-17-9 |
|---|---|
Molecular Formula |
C16H30O4 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
4-(3-hydroxy-3-methyloctyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol |
InChI |
InChI=1S/C16H30O4/c1-3-4-5-7-16(2,19)8-6-11-12-9-15(18)20-14(12)10-13(11)17/h11-15,17-19H,3-10H2,1-2H3 |
InChI Key |
BOQBWTAFIWXVSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(CCC1C2CC(OC2CC1O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-3-methyloctyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol involves several steps. One common method includes the cycloaddition of cyclopentadiene with dichloroacetyl chloride, followed by Baeyer-Villiger oxidation to form the intermediate compound . This intermediate is then resolved using optically active phenethylamine and subjected to a Prins reaction with polyformaldehyde. The final product is obtained through hydrolysis and reduction with zinc dust .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxy-3-methyloctyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Zinc dust and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-(3-Hydroxy-3-methyloctyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxy-3-methyloctyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs in the Prostaglandin Family
The compound shares structural homology with prostaglandin-related impurities and metabolites. Key analogs include:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: The 3-hydroxy-3-methyloctyl group in the target compound enhances lipophilicity compared to phenyl or halogenated side chains in analogs (e.g., Bimatoprost Impurity 15). This property may improve membrane permeability and bioavailability in drug candidates .
Functional Implications: Prostaglandin analogs like bimatoprost derivatives rely on hydroxyl groups for hydrogen bonding with target receptors (e.g., FP prostanoid receptors). The target compound retains these critical hydroxyls at positions 2 and 5, suggesting preserved biological activity . Phenoxy or phenylpentenyl substituents in analogs introduce aromaticity, which may stabilize π-π interactions in hydrophobic binding pockets. However, the target compound’s aliphatic chain could favor interactions with lipid-rich tissues .
Comparison with Non-Pharmaceutical Furanones
While unrelated to prostaglandins, smaller furanones like 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DHF) are widely used in flavor industries (e.g., strawberry, pineapple aromas) . Unlike these simple furanones, the target compound’s bicyclic core and extended alkyl chain render it unsuitable for flavor applications but highly relevant in medicinal chemistry.
Biological Activity
4-(3-Hydroxy-3-methyloctyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature and research findings.
Synthesis
The compound can be synthesized through various organic chemistry methods, often involving the manipulation of cyclopentane derivatives. While specific synthesis routes for this compound are not extensively documented in the available literature, related cyclopentane compounds have been synthesized using similar methodologies.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies on related compounds have shown their ability to scavenge free radicals and inhibit oxidative stress in cellular models. Antioxidant assays typically measure the ability of a compound to reduce oxidative damage by quantifying reactive oxygen species (ROS) levels.
Cytotoxicity and Cell Cycle Inhibition
Cell cycle inhibition studies are crucial for understanding the anti-cancer potential of this compound. Similar compounds have demonstrated the ability to arrest cell cycle progression in cancer cell lines such as HeLa cells. This action often involves modulation of proteins such as p21(WAF1) and cyclin D1, leading to apoptosis or growth inhibition.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Cyclin-dependent Kinases (CDKs) : By inhibiting CDKs, the compound may prevent cell cycle progression.
- Activation of Tumor Suppressor Pathways : The activation of p53 or related pathways may lead to increased expression of cell cycle inhibitors.
Case Studies
- Cell Line Studies : In vitro studies using cancer cell lines have shown that related compounds can significantly reduce cell viability at certain concentrations.
- Animal Models : Preliminary animal studies indicate potential therapeutic effects in reducing tumor size and improving survival rates when administered at specific doses.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
